molecular formula C7H10Cl2N4 B6165249 1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride CAS No. 2703782-02-7

1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride

Cat. No. B6165249
CAS RN: 2703782-02-7
M. Wt: 221.1
InChI Key:
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . One isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . The molar mass is 119.127 g·mol−1 .

Mechanism of Action

While the specific mechanism of action for “1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride” is not mentioned in the search results, it’s worth noting that one isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the field of medicinal chemistry, particularly as antitumor scaffolds and enzymatic inhibitors . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride' involves the reaction of pyrazolo[1,5-a]pyrimidine with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Pyrazolo[1,5-a]pyrimidine", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "To a solution of pyrazolo[1,5-a]pyrimidine in hydrochloric acid, formaldehyde is added dropwise with stirring.", "Ammonium chloride is then added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "The reaction mixture is then filtered and the solid obtained is washed with water and dried.", "The solid is then dissolved in hydrochloric acid and the resulting solution is filtered and concentrated.", "The concentrated solution is then treated with hydrochloric acid to obtain the dihydrochloride salt of the desired compound." ] }

CAS RN

2703782-02-7

Product Name

1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride

Molecular Formula

C7H10Cl2N4

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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